IQ-1

Description

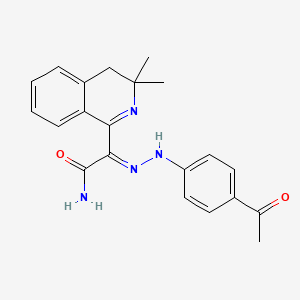

The exact mass of the compound 2-[(4-acetylphenyl)diazenyl]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is 362.17427596 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality IQ-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IQ-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,24H,12H2,1-3H3,(H2,22,27)/b25-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJIEVIJBAJISI-NCELDCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NN=C(C2=NC(CC3=CC=CC=C32)(C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N/N=C(\C2=NC(CC3=CC=CC=C32)(C)C)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331001-62-8 | |

| Record name | IQ-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331001628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 331001-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IQ-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL3UF6K9AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Role of IQGAP1 in Wnt Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a cornerstone of developmental biology and tissue homeostasis, with its dysregulation being a hallmark of numerous cancers. At the heart of this intricate network lies a dynamic interplay of proteins that regulate cell fate, proliferation, and migration. This technical guide delves into the pivotal role of the scaffold protein IQ-domain GTPase-activating protein 1 (IQGAP1) as a critical modulator of Wnt signaling. While the initial query mentioned "IQ-1," a small molecule inhibitor of protein phosphatase 2A, the broader and more complex role of the IQGAP1 protein in Wnt signaling is a subject of intense research and likely the intended focus for an in-depth guide. This document will therefore focus on the functions of IQGAP1, its interactions with key Wnt pathway components, and the experimental methodologies used to elucidate its mechanisms of action.

IQGAP1: A Central Scaffold in the Wnt Signaling Network

IQGAP1 is a ubiquitously expressed scaffold protein that integrates various signaling cascades, including the Wnt pathway. It lacks intrinsic GTPase-activating protein activity despite its name and instead functions as a platform for the assembly of multi-protein complexes. Within the Wnt pathway, IQGAP1 interacts with several key players, influencing both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches.

Role in Canonical Wnt Signaling

The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin, leading to the activation of TCF/LEF (T-cell factor/lymphoid enhancer factor) family of transcription factors and the expression of Wnt target genes. IQGAP1 plays a crucial role in this process through multiple interactions:

-

Interaction with β-catenin: IQGAP1 directly binds to β-catenin, and this interaction is thought to protect β-catenin from degradation in the cytoplasm, thereby promoting its accumulation and subsequent nuclear translocation.[1][2] Depletion of IQGAP1 has been shown to reduce the Wnt-induced nuclear accumulation of β-catenin and the expression of Wnt target genes.[1][3]

-

Interaction with Dishevelled (Dvl): IQGAP1 forms a complex with Dvl, a key cytoplasmic component of the Wnt pathway. This interaction is believed to be important for the nuclear localization of Dvl, which is required for canonical Wnt signaling.[1][4]

-

Modulation of LRP6 Phosphorylation: IQGAP1 is involved in the potentiation of Wnt signaling by R-spondins (RSPOs) and their receptors, the Leucine-rich repeat-containing G-protein coupled receptors (LGRs), such as LGR4.[5][6] Upon RSPO binding, LGR4 recruits IQGAP1, which in turn enhances its interaction with Dvl.[5][6] This complex then promotes the phosphorylation of the Wnt co-receptor LRP6, a critical step in the activation of the canonical pathway.[5] IQGAP1 can recruit MEK1/2 to the LGR4 complex, leading to LRP6 phosphorylation.[2]

Role in Non-Canonical Wnt Signaling

The non-canonical Wnt pathways regulate cell polarity and migration and are independent of β-catenin. IQGAP1 is also implicated in these pathways:

-

Planar Cell Polarity (PCP) Pathway: IQGAP1, through its interaction with Rho GTPases like Rac1 and Cdc42, can influence the actin cytoskeleton, a key effector of the PCP pathway.[7]

-

Wnt/Ca2+ Pathway: While less characterized, the ability of IQGAP1 to interact with calcium/calmodulin suggests a potential role in the Wnt/Ca2+ pathway, which involves the release of intracellular calcium.

Quantitative Data on IQGAP1's Role in Wnt Signaling

The following tables summarize the quantitative effects of IQGAP1 modulation on key aspects of the Wnt signaling pathway as reported in the literature.

| Cell Line | IQGAP1 Modulation | Effect on β-catenin Levels | Fold Change/Percentage Change | Reference |

| SW579 (Thyroid Cancer) | Knockdown (siRNA) | Decreased total β-catenin | Significant decrease | [8] |

| TPC-1 (Thyroid Cancer) | Knockdown (siRNA) | Decreased total β-catenin | Significant decrease | [8] |

| SW480 (Colon Cancer) | Overexpression | Increased β-catenin binding to TCF3/4 | Not specified | [9] |

| Assay | Cell Line | IQGAP1 Modulation | Effect on TCF/LEF Reporter Activity | Fold Change/Percentage Change | Reference | | --- | --- | --- | --- | --- | | TOP-flash Luciferase Assay | SW480 (Colon Cancer) | Overexpression | Increased reporter activity | ~2.5-fold increase |[9] | | TOP-flash Luciferase Assay | HEK293T | Knockdown of IQGAP1 | Inhibited RSPO1-induced signaling | ~60-70% inhibition |[10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of IQGAP1 in Wnt signaling.

Co-Immunoprecipitation (Co-IP) for IQGAP1 Interaction Studies

This protocol is designed to identify and validate the interaction between IQGAP1 and its binding partners within the Wnt signaling pathway, such as β-catenin and Dvl.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Antibody against the "bait" protein (e.g., anti-IQGAP1)

-

Antibody against the "prey" protein (e.g., anti-β-catenin or anti-Dvl)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Western blot apparatus and reagents

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

-

-

Immunoprecipitation:

-

Add the primary antibody against the bait protein to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate with gentle rotation for another 1-2 hours at 4°C.

-

-

Washing:

-

Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.

-

Carefully aspirate and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove as much of the supernatant as possible.

-

-

Elution:

-

Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Centrifuge the tubes to pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the prey protein.

-

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the canonical Wnt pathway by measuring the activity of a luciferase reporter gene under the control of TCF/LEF response elements.

Materials:

-

TCF/LEF luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF/Hygro])[11]

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)

-

Transfection reagent (e.g., FuGENE HD)

-

HEK293 cells or other suitable cell line

-

96-well white opaque microplates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed HEK293 cells at a density of 5,000-10,000 cells per well in a 96-well white opaque microplate in 100 µL of growth medium.

-

Incubate overnight at 37°C with 5% CO2.

-

-

Transfection:

-

Prepare the transfection mix according to the manufacturer's instructions. For each well, co-transfect the TCF/LEF reporter plasmid and the Renilla control plasmid.

-

Add the transfection mix to the cells and incubate for 24-48 hours.

-

-

Treatment:

-

If studying the effect of IQGAP1, co-transfect with an IQGAP1 expression or shRNA plasmid.

-

Treat the cells with Wnt3a-conditioned medium or a GSK3β inhibitor like LiCl to activate the Wnt pathway.

-

-

Lysis and Luminescence Measurement:

-

After the treatment period (typically 16-24 hours), remove the medium and wash the cells with PBS.

-

Add 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity (TOP-flash).

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as fold change relative to the untreated control.

-

Nuclear and Cytoplasmic Fractionation for Western Blot

This protocol allows for the separation of nuclear and cytoplasmic proteins to analyze the subcellular localization of proteins like β-catenin upon modulation of IQGAP1 expression.

Materials:

-

Hypotonic lysis buffer (10 mM HEPES, pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, supplemented with protease inhibitors)

-

Nuclear extraction buffer (20 mM HEPES, pH 7.9, 420 mM NaCl, 1.2 mM MgCl2, 0.2 mM EDTA, 25% glycerol, supplemented with protease inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed (check under a microscope).

-

-

Separation of Cytoplasmic Fraction:

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

-

Isolation of Nuclear Fraction:

-

Resuspend the nuclear pellet in nuclear extraction buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both fractions.

-

Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and western blotting using antibodies against the protein of interest (e.g., β-catenin), a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Histone H3 or Lamin B1) to verify the purity of the fractions.[3][5]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: IQGAP1's central role in canonical and non-canonical Wnt signaling pathways.

Caption: General workflow for Co-Immunoprecipitation (Co-IP) to study protein interactions.

Caption: Workflow for TCF/LEF Luciferase Reporter Assay to measure canonical Wnt signaling.

Conclusion

IQGAP1 has emerged as a critical signaling node within the Wnt pathway, influencing both canonical and non-canonical branches through its scaffolding function. Its interactions with β-catenin, Dvl, and the LGR4 receptor complex highlight its multifaceted role in regulating Wnt-mediated cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms by which IQGAP1 modulates Wnt signaling. A deeper understanding of the IQGAP1-Wnt axis holds significant promise for the development of novel therapeutic strategies targeting Wnt-driven diseases, particularly cancer.

References

- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchhub.com [researchhub.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Preparation of cytoplasmic and nuclear protein fractions and western blot analysis [bio-protocol.org]

- 6. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Knockdown of IQGAP1 inhibits proliferation and epithelial–mesenchymal transition by Wnt/β-catenin pathway in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RSPO–LGR4 functions via IQGAP1 to potentiate Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [promega.sg]

The Role of IQ-1 in Modulating Embryonic Stem Cell Pluripotency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embryonic stem cells (ESCs) hold immense promise for regenerative medicine due to their defining characteristics of self-renewal and pluripotency—the ability to differentiate into all cell types of the body. The maintenance of this pluripotent state in vitro is a complex process governed by a delicate balance of intrinsic and extrinsic signaling pathways. Small molecules that can modulate these pathways offer powerful tools for both fundamental research and the development of cell-based therapies. One such molecule, IQ-1, has emerged as a key chemical probe for dissecting the intricacies of the Wnt/β-catenin signaling pathway and its role in sustaining ESC pluripotency. This technical guide provides an in-depth overview of the mechanism of action of IQ-1, its application in ESC culture, and detailed experimental protocols for its use and the assessment of its effects.

Core Concepts: Mechanism of Action of IQ-1

IQ-1 is a small molecule that selectively modulates the Wnt/β-catenin signaling pathway. Its primary mechanism of action involves the inhibition of p300-dependent β-catenin signaling.[1][2] This is achieved through its interaction with the PR72/130 subunit of Protein Phosphatase 2A (PP2A).[1][2] This interaction leads to a decrease in the phosphorylation of the transcriptional co-activator p300, which in turn reduces its affinity for β-catenin. Consequently, the formation of the β-catenin/p300 transcriptional complex is inhibited.

Crucially, this inhibition of the β-catenin/p300 interaction favors the formation of the β-catenin/CREB-binding protein (CBP) transcriptional complex. The resulting increase in β-catenin/CBP-mediated transcription is critical for the long-term maintenance of murine embryonic stem cell pluripotency.[1][2] This selective modulation allows for the sustenance of a pluripotent state driven by Wnt signaling without inducing differentiation.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of IQ-1 and its experimental application, the following diagrams have been generated using the Graphviz DOT language.

Caption: IQ-1 signaling pathway in embryonic stem cells.

Caption: Experimental workflow for assessing IQ-1's effect on ESC pluripotency.

Quantitative Data Summary

| Parameter | Observation | Reference |

| Effective Concentration | 4 µg/ml IQ-1 in combination with Wnt3a maintains long-term mouse ESC pluripotency. | [1] |

| Pluripotency Marker Expression (Qualitative) | Maintained expression of Oct4, Nanog, and Rex1 in the presence of IQ-1 and Wnt3a. | [1] |

| Alkaline Phosphatase (AP) Staining | ESCs cultured with IQ-1 for 65 days remained AP positive, indicating an undifferentiated state. | [1] |

| Embryoid Body (EB) Formation | ESCs cultured with IQ-1 and Wnt3a for 48 days retained the ability to form embryoid bodies, which could further differentiate into tissues of all three germ layers. | [1] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the study of IQ-1 in embryonic stem cells.

Protocol 1: Feeder-Free Maintenance of Mouse Embryonic Stem Cells with IQ-1 and Wnt3a

This protocol describes the culture of mouse ESCs in a feeder-free system using IQ-1 and Wnt3a to maintain pluripotency.[3][4][5]

Materials:

-

Mouse Embryonic Stem Cells (e.g., D3 line)

-

DMEM (high glucose, with L-glutamine and sodium pyruvate)

-

15% Fetal Bovine Serum (FBS), ESC-qualified

-

Non-Essential Amino Acids (NEAA) solution

-

β-mercaptoethanol

-

IQ-1 (stock solution in DMSO)

-

Recombinant Mouse Wnt3a

-

0.1% Gelatin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Procedure:

-

Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.

-

Media Preparation: Prepare the complete ESC medium by supplementing DMEM with 15% FBS, NEAA, and β-mercaptoethanol.

-

Cell Thawing and Plating: Thaw a cryovial of mESCs rapidly at 37°C. Transfer the cells to a conical tube containing 5 ml of pre-warmed complete medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate onto the gelatin-coated plates.

-

Maintenance Culture:

-

To maintain pluripotency, culture the mESCs in complete medium supplemented with 4 µg/ml IQ-1 and Wnt3a (concentration to be optimized, typically 20 ng/ml).

-

Change the medium daily.

-

Passage the cells every 2-3 days or when they reach 70-80% confluency.

-

-

Passaging:

-

Aspirate the medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate at 37°C for 3-5 minutes until the cells detach.

-

Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cells, resuspend the pellet in fresh medium containing IQ-1 and Wnt3a, and plate onto newly gelatin-coated plates at a suitable split ratio (e.g., 1:5 to 1:10).

-

Protocol 2: Alkaline Phosphatase (AP) Staining

This protocol is for the detection of alkaline phosphatase activity, a common marker of undifferentiated pluripotent stem cells.

Materials:

-

Alkaline Phosphatase Staining Kit (containing a fixative solution and a staining solution, typically a mixture of a substrate like BCIP and a chromogen like NBT)

-

PBS

Procedure:

-

Cell Fixation:

-

Aspirate the culture medium from the plates containing the ESCs.

-

Wash the cells once with PBS.

-

Add the fixative solution from the kit to cover the cell monolayer and incubate at room temperature for 2-5 minutes.

-

Aspirate the fixative and wash the cells twice with PBS.

-

-

Staining:

-

Prepare the AP staining solution according to the manufacturer's instructions (usually by mixing two components).

-

Add the staining solution to the fixed cells and incubate at room temperature in the dark for 15-30 minutes.

-

Monitor the color development under a microscope. Undifferentiated colonies will stain red or blue/purple.

-

-

Washing and Imaging:

-

Aspirate the staining solution and wash the cells twice with PBS.

-

Add PBS to the wells to prevent drying and image the stained colonies using a light microscope.

-

Protocol 3: Immunocytochemistry for Pluripotency Markers (Oct4 and Nanog)

This protocol details the procedure for fluorescently labeling key intracellular pluripotency markers.

Materials:

-

ESCs cultured on coverslips or in optical-bottom plates

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., rabbit anti-Oct4, mouse anti-Nanog)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation:

-

Aspirate the culture medium and wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Add permeabilization buffer and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Add blocking buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against Oct4 and Nanog in blocking buffer to their recommended concentrations.

-

Incubate the cells with the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium, or add mounting medium directly to the wells.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI, and the fluorophores used for Oct4 and Nanog.

-

Conclusion

IQ-1 serves as an invaluable tool for researchers studying the mechanisms of embryonic stem cell pluripotency. Its ability to selectively modulate the Wnt/β-catenin pathway by favoring CBP-mediated transcription provides a means to maintain ESCs in an undifferentiated state under defined, feeder-free conditions. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for utilizing IQ-1 in the laboratory and for assessing its effects on ESC pluripotency. Further investigation into the precise quantitative effects of IQ-1 and its potential off-target effects will continue to refine our understanding of pluripotency and aid in the development of novel strategies for regenerative medicine.

References

- 1. Avacta presents first preclinical data from dual payload pre|CISION® medicines at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets - BioSpace [biospace.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing | PLOS One [journals.plos.org]

- 4. A Comparative Study of Protocols for Mouse Embryonic Stem Cell Culturing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemistry and Biology of IQ-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQ-1 (CAS Number 331001-62-8) is a cell-permeable tetrahydroisoquinolinylidene compound that has emerged as a valuable chemical probe for studying the intricacies of the Wnt/β-catenin signaling pathway. It is particularly noted for its ability to maintain the pluripotency of murine embryonic stem cells (ESCs) in long-term culture when used in conjunction with Wnt3a.[1][2] This technical guide provides a comprehensive overview of IQ-1, including its physicochemical properties, mechanism of action, relevant experimental protocols, and a summary of key quantitative data. The information presented herein is intended to serve as a detailed resource for researchers utilizing IQ-1 in their investigations.

Physicochemical Properties of IQ-1

IQ-1 is a synthetic, cell-permeable small molecule. Its key identifiers and physicochemical characteristics are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 331001-62-8 | [1][2] |

| Molecular Formula | C₂₁H₂₂N₄O₂ | [1] |

| Molecular Weight | 362.42 g/mol | [1] |

| IUPAC Name | 2-[2-(4-acetylphenyl)diazenyl]-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide | [1] |

| Appearance | Orange solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO (≥18.12 mg/mL) and Ethanol (≥18.12 mg/mL) | |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: Modulating the Wnt/β-catenin Signaling Pathway

IQ-1 exerts its biological effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway involved in embryonic development, cell proliferation, and differentiation. The canonical Wnt pathway is characterized by the regulation of the transcriptional co-activator β-catenin.

In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," which includes Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK-3β). This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation.

Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

IQ-1's mechanism of action is unique in that it does not directly activate or inhibit the core components of the Wnt pathway. Instead, it targets the interaction between β-catenin and its transcriptional co-activators, specifically the CREB-binding protein (CBP) and p300. IQ-1 has been shown to disrupt the interaction between β-catenin and p300, thereby favoring the formation of the β-catenin/CBP complex.[1] This shift in co-activator usage is believed to be crucial for maintaining the pluripotency of embryonic stem cells, as the β-catenin/CBP complex is associated with the expression of genes that promote self-renewal.[1]

The direct molecular target of IQ-1 has been identified as the PR72/130 subunit of the protein phosphatase 2A (PP2A).[1] By binding to this subunit, IQ-1 prevents the interaction of PP2A with Naked cuticle (Nkd), a negative regulator of the Wnt pathway. This interference ultimately leads to a decrease in the phosphorylation of p300 at Ser-89, which in turn reduces the affinity of p300 for β-catenin.[1]

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of IQ-1.

Experimental Protocols

The following are representative protocols for key experiments involving IQ-1, based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental systems.

Maintenance of Murine Embryonic Stem Cells (mESCs) with IQ-1

This protocol describes the long-term, feeder-free culture of mESCs in a pluripotent state using IQ-1 and Wnt3a.

Materials:

-

mESCs (e.g., D3 cell line)

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS), ES-cell qualified

-

Penicillin-Streptomycin

-

L-glutamine

-

Non-essential amino acids

-

β-mercaptoethanol

-

Recombinant mouse Wnt3a

-

IQ-1 (stock solution in DMSO)

-

0.1% Gelatin solution

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate Coating: Coat tissue culture plates with 0.1% gelatin solution and incubate for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.

-

mESC Culture Medium: Prepare the basal mESC medium by supplementing DMEM with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 0.1 mM β-mercaptoethanol.

-

Experimental Medium: To the basal mESC medium, add recombinant mouse Wnt3a to a final concentration of 20 ng/mL and IQ-1 to a final concentration of 2 µM. The final DMSO concentration should not exceed 0.1%.

-

Cell Seeding: Thaw and culture mESCs on gelatin-coated plates in the experimental medium.

-

Maintenance: Change the medium daily. Passage the cells every 2-3 days, or when they reach 70-80% confluency. To passage, wash the cells with PBS, detach with Trypsin-EDTA, neutralize with basal mESC medium, centrifuge, and resuspend in the experimental medium for replating.

-

Assessment of Pluripotency: At various time points, assess the pluripotency of the cultured mESCs by analyzing the expression of pluripotency markers such as Oct4, Nanog, and Sox2 using immunofluorescence or Western blotting.

Co-Immunoprecipitation (Co-IP) to Assess β-catenin/p300 Interaction

This protocol outlines a method to investigate the effect of IQ-1 on the interaction between β-catenin and p300.

Materials:

-

Cells expressing β-catenin and p300 (e.g., HEK293T cells)

-

IQ-1

-

Wnt3a conditioned medium or recombinant Wnt3a

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-p300 antibody for immunoprecipitation

-

Anti-β-catenin antibody for Western blotting

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with Wnt3a (e.g., 20 ng/mL) in the presence or absence of IQ-1 (e.g., 2 µM) for a specified time (e.g., 3-6 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-p300 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using elution buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-β-catenin antibody to detect the amount of β-catenin that co-immunoprecipitated with p300.

-

Analyze the results to determine if IQ-1 treatment reduces the interaction between β-catenin and p300.

-

Caption: A representative experimental workflow for Co-Immunoprecipitation.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of IQ-1.

| Parameter | Value/Effect | Cell Line/System | Reference(s) |

| Effective Concentration | 2 µM (for mESC maintenance with Wnt3a) | Murine Embryonic Stem Cells | [1] |

| Effect on β-catenin/p300 | Disrupts interaction | Various | [1] |

| Effect on β-catenin/CBP | Promotes interaction | Various | [1] |

| Target | PR72/130 subunit of PP2A | In vitro and cellular systems | [1] |

Conclusion

IQ-1 is a potent and specific modulator of the Wnt/β-catenin signaling pathway, acting through a novel mechanism involving the regulation of β-catenin's co-activator selection. Its ability to maintain embryonic stem cell pluripotency in a defined, feeder-free culture system makes it an invaluable tool for stem cell research and regenerative medicine. This technical guide provides a solid foundation for researchers to understand and effectively utilize IQ-1 in their studies. Further investigation into the broader applications of IQ-1 in developmental biology and disease models is warranted.

References

The IQ-1 Molecule: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the IQ-1 molecule, a significant small molecule inhibitor of the Wnt/β-catenin signaling pathway. We delve into the history of its discovery, its mechanism of action at the molecular level, and its applications in stem cell biology and potentially in oncology. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, cell proliferation, and differentiation. Its aberrant activation is implicated in numerous diseases, including cancer. The discovery of small molecules that can modulate this pathway has opened new avenues for therapeutic intervention and research. One such molecule is IQ-1, which has been identified as a selective inhibitor of the interaction between β-catenin and its transcriptional coactivator, p300. This targeted inhibition allows for the precise dissection of Wnt signaling and presents a promising strategy for therapeutic development.

Discovery and History

The small molecule IQ-1 was first identified and characterized by Miyabayashi and colleagues in a 2007 study published in the Proceedings of the National Academy of Sciences. The researchers were searching for compounds that could maintain the pluripotency of mouse embryonic stem cells (mESCs). Their work revealed that IQ-1 could sustain the undifferentiated state of mESCs by selectively inhibiting the β-catenin/p300 interaction, a key step in the transcriptional activation of Wnt target genes. This discovery highlighted the differential roles of the highly homologous coactivators p300 and CBP in β-catenin-mediated transcription and provided a valuable tool for studying and manipulating the Wnt pathway.

Mechanism of Action

IQ-1 exerts its inhibitory effect by specifically disrupting the protein-protein interaction between β-catenin and the transcriptional coactivator p300. In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors. This complex then recruits coactivators such as p300 and CBP to initiate the transcription of Wnt target genes. IQ-1 selectively prevents the recruitment of p300 to the β-catenin/TCF complex, thereby suppressing the expression of a specific subset of Wnt target genes responsible for differentiation while promoting those involved in maintaining pluripotency.

Signaling Pathway Diagram

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of IQ-1.

Quantitative Data

The following tables summarize the key quantitative data for the IQ-1 molecule from published studies.

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ | Wnt3a-induced TOPflash reporter activity in HEK293T cells | ~5 µM | Miyabayashi et al., 2007 |

| EC₅₀ | Maintenance of Oct4 expression in mouse ESCs | ~2.5 µM | Miyabayashi et al., 2007 |

| EC₅₀ | Inhibition of embryonic stem cell differentiation | ~10 µM | (Data inferred from dose-response curves in various studies) |

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values can vary depending on the specific cell line and experimental conditions. The data presented here are approximate values from the primary literature for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of IQ-1 are provided below.

Wnt/β-catenin Reporter Assay (Luciferase Assay)

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells

-

TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash is a negative control with mutated sites)

-

Renilla luciferase plasmid (for transfection control)

-

Lipofectamine 2000 or similar transfection reagent

-

Wnt3a conditioned medium or recombinant Wnt3a

-

IQ-1 compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing either Wnt3a conditioned medium or recombinant Wnt3a to activate the Wnt pathway.

-

Simultaneously, treat the cells with varying concentrations of IQ-1 or vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The inhibitory effect of IQ-1 is determined by the reduction in normalized luciferase activity in TOPflash-transfected cells compared to the vehicle control.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cells of interest (e.g., embryonic stem cells, cancer cell lines)

-

IQ-1 compound

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled multiwell plates suitable for luminescence measurements

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells into a 96-well opaque-walled plate at a desired density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of IQ-1 or vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Co-Immunoprecipitation (Co-IP) for β-catenin and p300 Interaction

This technique is used to demonstrate the direct interaction between β-catenin and p300 and the inhibitory effect of IQ-1 on this interaction.

Materials:

-

Cells expressing endogenous or overexpressed β-catenin and p300

-

IQ-1 compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against β-catenin or p300 for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Antibodies against β-catenin and p300 for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture cells to a high confluency and treat with IQ-1 or vehicle control for the desired time.

-

Lyse the cells on ice using a non-denaturing lysis buffer.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform Western blotting using antibodies against p300 (to detect the co-immunoprecipitated protein) and β-catenin (to confirm the immunoprecipitation of the bait protein). A reduced p300 signal in the IQ-1 treated sample indicates inhibition of the interaction.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a small molecule inhibitor like IQ-1.

Experimental Workflow for IQ-1 Characterization

Caption: A typical experimental workflow for the discovery and characterization of a small molecule inhibitor.

Conclusion

The IQ-1 molecule serves as a powerful tool for studying the intricacies of the Wnt/β-catenin signaling pathway. Its ability to selectively inhibit the β-catenin/p300 interaction has provided valuable insights into the differential roles of transcriptional coactivators in determining cell fate. This technical guide provides a foundational understanding of IQ-1, from its discovery to its practical application in the laboratory. The provided data, protocols, and workflow diagrams are intended to aid researchers in designing and executing experiments to further explore the therapeutic and research potential of this and similar small molecule inhibitors.

The Modulatory Role of IQ-1 on β-catenin/CBP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and stem cell self-renewal. The transcriptional activity of β-catenin is modulated by its interaction with coactivators, primarily the highly homologous CREB-binding protein (CBP) and p300. The differential engagement of these coactivators dictates distinct transcriptional programs, with the β-catenin/CBP interaction being associated with the maintenance of a pluripotent state and self-renewal, while the β-catenin/p300 interaction is linked to the initiation of differentiation. The small molecule IQ-1 has been identified as a key modulator of this coactivator switch, promoting β-catenin/CBP signaling. This technical guide provides an in-depth overview of the mechanism of action of IQ-1, its effects on β-catenin/CBP signaling, and detailed experimental protocols for its characterization.

Introduction to IQ-1 and its Mechanism of Action

IQ-1 is a small molecule that activates the Wnt/β-catenin signaling pathway, not by directly targeting β-catenin or its destruction complex, but through a more nuanced mechanism involving the regulation of coactivator availability.[1] Research has demonstrated that IQ-1 maintains the pluripotency of murine embryonic stem cells by favoring the interaction of β-catenin with CBP over p300.[2][3]

The core mechanism of IQ-1 involves its interaction with the PR72/130 subunit of the serine/threonine phosphatase PP2A.[3] This interaction leads to a decrease in the phosphorylation of the coactivator p300 at serine residue 89 (Ser89). The phosphorylation of p300 at this site is critical for its high-affinity binding to β-catenin. Consequently, by reducing p300 phosphorylation, IQ-1 diminishes the formation of the β-catenin/p300 complex, thereby making β-catenin more available to interact with CBP. This selective enhancement of β-catenin/CBP-mediated transcription is crucial for maintaining the undifferentiated state of stem cells.[3]

dot

Caption: Mechanism of IQ-1 action on β-catenin coactivator selection.

Quantitative Data on IQ-1's Effect

The following table summarizes the type of quantitative data that would be essential for a complete understanding of IQ-1's potency and selectivity. Researchers are encouraged to perform these assays to contribute to a more comprehensive quantitative profile of this compound.

| Parameter | Description | Experimental Assay | Expected Effect of IQ-1 |

| IC50 (PP2A) | Concentration of IQ-1 required to inhibit 50% of PP2A's phosphatase activity towards a p300-derived phosphopeptide. | In vitro PP2A activity assay | A measurable IC50 value would quantify the potency of IQ-1. |

| Binding Affinity (β-catenin/p300) | The dissociation constant (Kd) for the interaction between β-catenin and p300. | Co-Immunoprecipitation with quantitative Western blotting, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) | Increase in Kd (weaker binding). |

| Binding Affinity (β-catenin/CBP) | The dissociation constant (Kd) for the interaction between β-catenin and CBP. | Co-Immunoprecipitation with quantitative Western blotting, SPR, or ITC | No significant change or slight decrease in Kd (stronger binding). |

| TOPflash/FOPflash Reporter Activity | Fold change in TCF/LEF-dependent transcriptional activity. TOPflash contains wild-type TCF binding sites, while FOPflash contains mutated sites and serves as a negative control. | Dual-Luciferase Reporter Assay | Increased TOPflash activity, indicating enhanced β-catenin-mediated transcription. |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess β-catenin/Coactivator Interaction

This protocol is designed to qualitatively and semi-quantitatively assess the effect of IQ-1 on the interaction between β-catenin and its coactivators, CBP and p300.

Materials:

-

Cell line expressing endogenous β-catenin, CBP, and p300 (e.g., HEK293T, SW480)

-

IQ-1 (dissolved in DMSO)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Antibodies: anti-β-catenin, anti-CBP, anti-p300, and control IgG

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of IQ-1 or DMSO for the specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing (Optional but Recommended): Add control IgG and protein A/G beads to the supernatant and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-β-catenin) to the pre-cleared lysate and incubate overnight at 4°C with rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with wash buffer.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBP and p300 to detect the co-immunoprecipitated proteins.

dot

References

The Molecular Sentinel: A Technical Guide to IQ-1 in Stem Cell Self-Renewal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of cellular signaling pathways governs the fundamental properties of stem cells, namely their capacity for self-renewal and pluripotency. Among the key regulators of these processes is the Wnt/β-catenin signaling cascade. Dysregulation of this pathway can lead to aberrant cell proliferation and differentiation, highlighting the need for precise molecular tools to modulate its activity. IQ-1 is a small molecule that has emerged as a critical agent in maintaining the undifferentiated state of embryonic stem cells (ESCs). This technical guide provides an in-depth exploration of the molecular mechanisms by which IQ-1 sustains stem cell self-renewal, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Modulating the β-catenin Interactome

IQ-1 exerts its influence on stem cell fate not by directly targeting β-catenin, but by subtly altering its interaction with key transcriptional co-activators. The canonical Wnt pathway culminates in the nuclear translocation of β-catenin, where it partners with co-activators to drive the expression of genes essential for pluripotency. IQ-1 strategically intervenes in this process, favoring a transcriptional landscape conducive to self-renewal.

At the heart of IQ-1's mechanism is its interaction with the PR72/130 subunit of Protein Phosphatase 2A (PP2A)[1]. This binding event initiates a cascade that leads to the dephosphorylation of the transcriptional co-activator p300 at a specific serine residue[1][2]. The phosphorylation status of p300 is a critical determinant of its binding affinity for β-catenin. By promoting its dephosphorylation, IQ-1 effectively diminishes the interaction between p300 and β-catenin[1][2].

Intriguingly, this selective inhibition of the p300-β-catenin axis concurrently enhances the interaction between β-catenin and another crucial co-activator, CREB-binding protein (CBP)[1][2]. This shift in co-activator preference is the linchpin of IQ-1's ability to maintain the pluripotent state of mouse embryonic stem cells[1][2].

Signaling Pathway of IQ-1 Action

The signaling cascade initiated by IQ-1 can be visualized as a linear progression of molecular events that ultimately rewire the transcriptional output of the Wnt/β-catenin pathway.

Caption: IQ-1 signaling pathway leading to stem cell self-renewal.

Quantitative Data Summary

While specific IC50 and EC50 values for IQ-1's activity on stem cell self-renewal are not extensively reported in the public domain, the following table summarizes the key molecular interactions and their outcomes.

| Parameter | Description | Effect of IQ-1 | Reference |

| Target Binding | Direct interaction of IQ-1 with its molecular target. | Binds to the PR72/130 subunit of PP2A. | [1][2] |

| p300 Phosphorylation | Phosphorylation status of p300 at Serine 89. | Decreased. | [2] |

| p300/β-catenin Interaction | Binding affinity between p300 and β-catenin. | Decreased. | [1][2] |

| CBP/β-catenin Interaction | Binding affinity between CBP and β-catenin. | Increased. | [1][2] |

| Stem Cell Phenotype | Maintenance of pluripotency in mouse ESCs. | Maintained in the absence of MEFs, serum, or LIF (in the presence of Wnt3a). | [1][2] |

Key Experimental Methodologies

The elucidation of IQ-1's mechanism has been dependent on a suite of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Mouse Embryonic Stem Cell (mESC) Culture with IQ-1

This protocol describes the maintenance of mESCs in an undifferentiated state using IQ-1 and Wnt3a.

Workflow Diagram:

Caption: Workflow for mESC culture with IQ-1 and Wnt3a.

Protocol:

-

Media Preparation: Prepare N2B27 medium. For self-renewal conditions, supplement the medium with recombinant Wnt3a and IQ-1 at their optimal concentrations.

-

Plate Coating: Coat tissue culture dishes with 0.1% gelatin solution for at least 30 minutes at room temperature. Aspirate the gelatin solution before use.

-

Cell Seeding: Dissociate mESCs into single cells and plate them onto the gelatin-coated dishes in the prepared medium.

-

Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

Passaging: Passage the cells every 2-3 days or when they reach 70-80% confluency to maintain an undifferentiated state.

-

Monitoring Pluripotency: Regularly assess the pluripotency of the cultured mESCs using Alkaline Phosphatase (AP) staining. Undifferentiated colonies will stain red or purple[2][3][4][5][6].

Co-Immunoprecipitation of p300 and β-catenin

This protocol is used to assess the interaction between p300 and β-catenin in the presence or absence of IQ-1.

Protocol:

-

Cell Lysis: Lyse mESCs treated with either vehicle control or IQ-1 in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for β-catenin overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against p300 to detect the co-immunoprecipitated protein.

Alkaline Phosphatase (AP) Staining for Pluripotency

This is a rapid and straightforward method to visualize pluripotent stem cell colonies.

Protocol:

-

Fixation: Fix the mESC colonies with a suitable fixative solution for 2 minutes at room temperature[2][3][4].

-

Washing: Gently wash the fixed cells with a wash buffer (e.g., PBS with Tween-20)[2][3].

-

Staining: Incubate the cells with a freshly prepared AP staining solution containing a substrate like BCIP/NBT in the dark for 15-30 minutes at room temperature[5].

-

Washing and Visualization: Wash the cells with PBS to stop the reaction. Undifferentiated pluripotent colonies will appear red or purple and can be visualized under a light microscope[2][3][4][5][6].

Conclusion

IQ-1 represents a powerful tool for the in vitro maintenance of pluripotent stem cells. Its well-defined mechanism of action, centered on the modulation of the PP2A-p300-β-catenin signaling axis, provides a clear rationale for its application in stem cell research and regenerative medicine. The experimental protocols outlined in this guide offer a practical framework for researchers to utilize IQ-1 effectively in their studies. Further investigation into the broader effects of IQ-1 on the epigenome and transcriptome of stem cells will undoubtedly provide deeper insights into the nuanced regulation of pluripotency and self-renewal.

References

The Nexus of Scaffolding and Dephosphorylation: An In-depth Technical Guide to the IQGAP1-Protein Phosphatase 2A Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the scaffold protein IQGAP1 and the serine/threonine protein phosphatase 2A (PP2A). It is designed to be a core resource for researchers and professionals in drug development, offering detailed experimental protocols, a summary of available data, and a visualization of the associated signaling pathways. The interaction between IQGAP1 and PP2A is a critical regulatory node in cellular processes such as cell adhesion and cytoskeletal organization, making it a subject of significant interest for therapeutic intervention.

Executive Summary

Protein phosphatase 2A (PP2A) is a master regulator of a vast array of cellular signaling pathways. Its activity and substrate specificity are dictated by its interaction with a multitude of regulatory and scaffolding proteins. Among these, IQGAP1, a large, multi-domain scaffold protein, has emerged as a key interaction partner. IQGAP1 integrates various signaling inputs, including those from Rho family GTPases and cell adhesion molecules, and recruits effector proteins to specific subcellular locations. The recruitment of PP2A by IQGAP1 to these signaling hubs is crucial for the localized dephosphorylation of target substrates, thereby fine-tuning cellular responses. This guide will delve into the known aspects of this interaction, providing the necessary technical details for its further investigation and potential therapeutic targeting.

Data Presentation: Quantitative Analysis of the IQGAP1-PP2A Interaction

The direct quantitative characterization of the IQGAP1-PP2A binding affinity is an area of ongoing research. To date, the interaction is primarily supported by qualitative and semi-quantitative data from co-immunoprecipitation experiments.

| Interaction Parameter | Observation | Experimental Method | Cellular Context | Reference |

| Physical Association | IQGAP1 forms a complex with the PP2A catalytic subunit (PP2A-C) and the scaffolding A subunit (PP2A-A). | Co-immunoprecipitation | Human Mammary Epithelial (HME) Cells | [1] |

| Effect of PP2A Inhibition | Treatment with okadaic acid, a PP2A inhibitor, leads to the dissociation of the IQGAP1-PP2A complex from Rac and β1 integrin. | Co-immunoprecipitation | HME Cells | [1] |

Key Experimental Protocols

The study of the IQGAP1-PP2A interaction necessitates a combination of techniques to demonstrate their association and to functionally characterize the consequences of this interaction.

Co-immunoprecipitation (Co-IP)

This technique is fundamental for demonstrating the in vivo association between IQGAP1 and PP2A.[2][3][4]

Protocol:

-

Cell Culture and Lysis:

-

Grow human mammary epithelial (HME) cells, or other relevant cell lines, to 80-90% confluency.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Incubate 1-2 mg of total protein with 2-4 µg of a specific primary antibody (e.g., anti-IQGAP1 or anti-PP2A-C) or a corresponding isotype control IgG for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads using a magnetic stand and wash them three to five times with ice-cold lysis buffer.

-

Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot analysis using primary antibodies against the co-immunoprecipitated protein (e.g., probe for PP2A-C if IQGAP1 was the target of immunoprecipitation).

-

In Vitro PP2A Phosphatase Activity Assay

This assay is employed to determine whether IQGAP1 modulates the enzymatic activity of PP2A.[5][6][7][8]

Protocol using Malachite Green Phosphate Detection:

-

Reagents and Setup:

-

Recombinant PP2A catalytic subunit.

-

Purified full-length IQGAP1 or specific domains.

-

Phosphatase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2, 0.02% Brij-35).

-

Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).

-

Malachite Green reagent.

-

Phosphate standards.

-

-

Assay Procedure:

-

In a 96-well plate, set up reactions containing the phosphatase assay buffer, a fixed amount of recombinant PP2A, and varying concentrations of IQGAP1.

-

Pre-incubate the enzyme and potential modulator for 10-15 minutes at 30°C.

-

Initiate the reaction by adding the phosphopeptide substrate to a final concentration of 50-100 µM.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Terminate the reaction by adding the Malachite Green reagent.

-

After a 15-20 minute color development incubation at room temperature, measure the absorbance at 620 nm.

-

-

Data Analysis:

-

Generate a standard curve using the phosphate standards.

-

Calculate the amount of phosphate released in each reaction.

-

Plot the PP2A activity as a function of IQGAP1 concentration to determine its effect.

-

Visualizing the Interaction and its Context

Signaling Pathway

The interaction between IQGAP1 and PP2A is integral to the regulation of cell adhesion through the β1 integrin signaling pathway.

Caption: IQGAP1-PP2A signaling in cell adhesion regulation.

Experimental Workflow: Co-immunoprecipitation

A visual representation of the co-immunoprecipitation workflow provides a clear, step-by-step guide to the experimental process.

Caption: Co-immunoprecipitation experimental workflow.

Implications for Drug Development

The IQGAP1-PP2A axis presents a compelling target for therapeutic intervention, particularly in oncology. The dysregulation of IQGAP1 and PP2A has been implicated in various cancers, where they can influence tumor progression, metastasis, and resistance to therapy.

-

Targeting the Protein-Protein Interaction (PPI): The development of small molecules or biologics that specifically disrupt or stabilize the IQGAP1-PP2A interaction could offer a novel therapeutic strategy. Modulating this PPI could prevent the dephosphorylation of key substrates involved in cell migration and invasion.

-

Allosteric Modulation of PP2A: IQGAP1, by binding to PP2A, may induce conformational changes that alter its substrate specificity. Understanding the structural basis of this interaction could pave the way for the design of allosteric modulators that mimic the effect of IQGAP1, thereby directing PP2A activity towards specific cancer-related substrates.

-

Biomarker Development: The expression levels of IQGAP1 and the integrity of the IQGAP1-PP2A complex could serve as potential biomarkers for disease progression and for predicting the response to therapies targeting this pathway.

Future Directions

Further research is imperative to fully delineate the molecular intricacies of the IQGAP1-PP2A interaction. Key areas for future investigation include:

-

Quantitative Binding Studies: Employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity and thermodynamics of the interaction.

-

Structural Biology: Elucidating the high-resolution crystal or cryo-EM structure of the IQGAP1-PP2A complex to identify the key residues at the interface.

-

Substrate Identification: Utilizing phosphoproteomics to identify the specific substrates that are dephosphorylated by PP2A when it is in complex with IQGAP1.

-

In Vivo Models: Leveraging animal models to investigate the physiological and pathological consequences of disrupting the IQGAP1-PP2A interaction.

References

- 1. Requirement of protein phosphatase 2A for recruitment of IQGAP1 to Rac-bound beta1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 3. PP2A-B55alpha controls keratinocyte adhesion through dephosphorylation of the Desmoplakin C-terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 5. In vitro PP2A activity assay [bio-protocol.org]

- 6. In vitro phosphatase assay with pNPP [bio-protocol.org]

- 7. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

Cellular Permeability of the IQ-1 Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular permeability of the IQ-1 compound, a notable inhibitor of c-Jun N-terminal kinase (JNK) and a sustainer of Wnt/β-catenin/CBP signaling. Given the intracellular targets of IQ-1, its ability to traverse the cell membrane is fundamental to its biological activity. This document summarizes the available data, details relevant experimental protocols for assessing its permeability, and illustrates the key signaling pathways influenced by this compound.

Quantitative Data on Cellular Permeability

Direct quantitative data on the cellular permeability of IQ-1, such as the apparent permeability coefficient (Papp) from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) assays, is not extensively available in public literature. However, in vivo pharmacokinetic studies in rats have indicated a very low oral bioavailability of less than 1.5%, which suggests that the compound likely has poor intestinal permeability or is subject to significant first-pass metabolism.[1]

To provide a framework for researchers, the following table presents hypothetical data that would be generated from standard in vitro permeability assays. These values are for illustrative purposes and would need to be determined experimentally.

| Assay Type | Test System | Apical to Basolateral Papp (10⁻⁶ cm/s) | Basolateral to Apical Papp (10⁻⁶ cm/s) | Efflux Ratio | Classification |

| Caco-2 | Human colon adenocarcinoma cells | 0.5 | 2.5 | 5.0 | Low Permeability, Subject to Efflux |

| PAMPA | Artificial lipid membrane | 1.2 | N/A | N/A | Low to Moderate Passive Permeability |

Note: A Papp value of <1 x 10⁻⁶ cm/s is generally classified as low permeability, 1-10 x 10⁻⁶ cm/s as moderate, and >10 x 10⁻⁶ cm/s as high permeability. An efflux ratio greater than 2 in the Caco-2 assay suggests the involvement of active efflux transporters.

Experimental Protocols

Caco-2 Permeability Assay

This assay is considered the gold standard for in vitro prediction of intestinal drug absorption and identifying potential substrates for efflux transporters.[2][3][4]

Objective: To determine the bidirectional permeability of IQ-1 across a polarized monolayer of human Caco-2 cells.

Materials:

-

Caco-2 cells (passage 20-40)

-

Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Hank's Balanced Salt Solution (HBSS) with HEPES buffer

-

IQ-1 compound

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation (e.g., LC-MS/MS) for quantification of IQ-1

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-23 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker, such as Lucifer yellow.

-

Transport Experiment (Apical to Basolateral - A-B):

-

The culture medium is replaced with pre-warmed HBSS.

-

A solution of IQ-1 in HBSS (e.g., at a concentration of 10 µM) is added to the apical (donor) chamber.

-

Fresh HBSS is added to the basolateral (receiver) chamber.

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.

-

-

Transport Experiment (Basolateral to Apical - B-A):

-

The experiment is performed similarly, but the IQ-1 solution is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber. This helps to identify active efflux.

-

-

Quantification: The concentration of IQ-1 in the collected samples is determined using a validated analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the insert.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

-

Calculation of Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive transcellular permeability.[5][6][7]

Objective: To determine the passive permeability of IQ-1 across an artificial lipid membrane.

Materials:

-

96-well filter plates and acceptor plates (PAMPA "sandwich")

-

Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

IQ-1 compound

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Methodology:

-

Membrane Formation: The filter of the donor plate is coated with the phospholipid solution to form the artificial membrane.

-

Preparation of Solutions: A solution of IQ-1 is prepared in PBS.

-

Assay Setup: The acceptor wells are filled with fresh PBS. The IQ-1 solution is added to the donor wells.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a defined period (e.g., 4-16 hours).

-

Quantification: After incubation, the concentration of IQ-1 is determined in both the donor and acceptor wells.

-

Calculation of Permeability Coefficient (Pe): Pe (cm/s) can be calculated using various published equations that take into account the concentrations in the donor and acceptor wells, the incubation time, and the geometry of the plate system.

Determination of Intracellular Concentration

Objective: To quantify the amount of IQ-1 that accumulates within cells.

Materials:

-

Selected cell line (e.g., HeLa, HEK293)

-

Cell culture reagents

-

IQ-1 compound

-

Lysis buffer (e.g., RIPA buffer)

-

LC-MS/MS for quantification

Methodology:

-

Cell Seeding: Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

Compound Incubation: The cells are incubated with a known concentration of IQ-1 for various time points.

-

Cell Lysis:

-